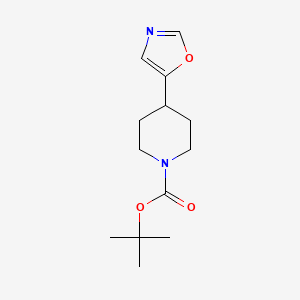

Tert-butyl 4-(1,3-oxazol-5-YL)piperidine-1-carboxylate

Description

Tert-butyl 4-(1,3-oxazol-5-yl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 1,3-oxazol-5-yl substituent at the 4-position. The Boc group enhances solubility and stability during synthetic processes, while the oxazole ring—a five-membered heterocycle containing oxygen and nitrogen—imparts unique electronic and steric properties.

Properties

IUPAC Name |

tert-butyl 4-(1,3-oxazol-5-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-6-4-10(5-7-15)11-8-14-9-17-11/h8-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULPKAVLLHIBMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the van Leusen oxazole synthesis, which involves a [3+2] cycloaddition reaction from aldehydes with TosMICs (tosylmethyl isocyanides) under basic conditions . The piperidine ring can be introduced through various methods, including cyclization reactions and amination reactions .

Industrial Production Methods

Industrial production of 5-(1-Boc-4-piperidyl)oxazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(1-Boc-4-piperidyl)oxazole can undergo various types of chemical reactions, including:

Oxidation: The oxazole ring can be oxidized to form oxazoles with different substitution patterns.

Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.

Substitution: Both the oxazole and piperidine rings can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxazole ring can lead to the formation of oxazoles with different substitution patterns, while reduction of the piperidine ring can lead to the formation of piperidines with different substitution patterns.

Scientific Research Applications

5-(1-Boc-4-piperidyl)oxazole has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(1-Boc-4-piperidyl)oxazole involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking . The piperidine ring can also interact with biological targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include tert-butyl piperidine carboxylates with varying heterocyclic or aromatic substituents. Below is a comparative analysis based on synthesis, physicochemical properties, and biological relevance:

Key Observations

Electronic and Steric Effects: The oxazole substituent (target compound) offers a balance of π-electron density and steric bulk, facilitating interactions with hydrophobic enzyme pockets . Triazolylthio methyl substituents (e.g., C₁₅H₂₃F₃N₄O₃S) introduce sulfur and fluorine atoms, enhancing metabolic stability but increasing molecular weight and lipophilicity .

Synthetic Accessibility: The indazol-2-yl derivative (C₁₉H₂₆N₄O₃) achieved an 81% yield via catalytic hydrogenation, demonstrating efficient reduction of nitro groups .

Regulatory and Biological Relevance: The phenylamino analogue (C₁₆H₂₄N₂O₂) is regulated by the DEA due to its structural similarity to controlled substances, underscoring the importance of substituent choice in drug development . High-purity (>99%) pyrimidine derivatives (C₂₃H₂₈N₆O₄) suggest their suitability for preclinical studies .

Biological Activity

Tert-butyl 4-(1,3-oxazol-5-YL)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H22N2O4

- Molecular Weight : 282.34 g/mol

- SMILES Notation : CC(C)(C)OC(=O)N1CCC(CC1)C2=NOC(=C2)CO

The compound features a piperidine ring substituted with a tert-butyl group and an oxazole moiety, which is crucial for its biological activity.

Antitumor Activity

Research into oxazole derivatives has revealed their potential as antitumor agents. For instance, compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. The specific IC50 values for these activities can vary widely based on structural modifications.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Oxazole Derivative A | HeLa | 10 |

| Oxazole Derivative B | MCF-7 | 15 |

| This compound | TBD | TBD |

Neuroprotective Effects

The oxazole moiety is known for its neuroprotective properties in several studies. Compounds containing this functional group have been shown to protect neuronal cells from oxidative stress and apoptosis. While direct studies on this compound are scarce, the structural similarities to known neuroprotective agents suggest it may also exhibit these effects.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry examined a series of oxazole derivatives for their antimicrobial properties. The findings indicated that modifications at the piperidine ring significantly influenced antimicrobial activity, with certain substitutions enhancing efficacy against Gram-positive bacteria.

Study 2: Antitumor Potential

In a research article from Cancer Letters, researchers explored various piperidine-based compounds for their antitumor properties. They found that specific modifications led to increased apoptosis in cancer cell lines, providing a foundation for further exploration of this compound as a potential therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.